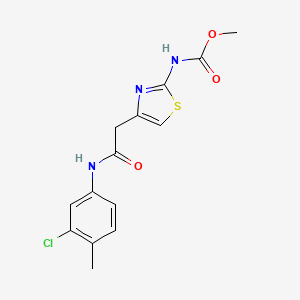

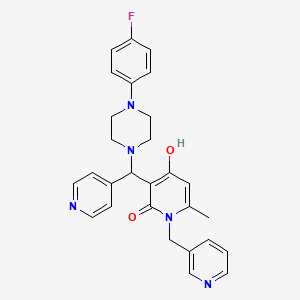

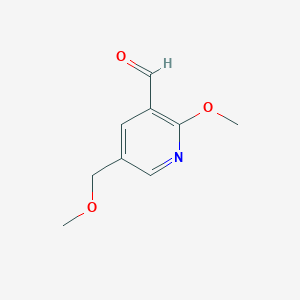

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate” is a versatile material with potential applications in scientific research. It is a part of the benzofuran compounds which are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran compounds is unique and versatile. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions due to their unique structural features. For example, a benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds vary depending on their specific structure. For example, the compound C 26 H 17 NO 3, monoclinic, Cc (no. 9), a = 20.044 (2)Å, b = 10.7294 (9)Å, c = 9.4232 (8)Å, β = 91.689 (3) °, V = 2025.6 (3)Å 3, Z = 4, R gt (F) = 0.0360, wR ref (F 2) = 0.0814, T = 293 (2)K .Mécanisme D'action

Target of Action

Similar benzofuran-isoxazole hybrid heterocyclic units have been evaluated for their in vitro antibacterial and antifungal activity .

Mode of Action

It’s worth noting that similar compounds have shown antimicrobial activity, which has been supported by docking studies of the active compounds against glucosamine-6-phosphate synthase and aspartic proteinase .

Biochemical Pathways

The docking studies suggest that these compounds may interact with the main protease of covid-19 , indicating potential antiviral activity.

Result of Action

Similar compounds have been determined as highly active against all tested bacterial and fungal strains .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is its potential use in medicinal chemistry. It has shown promising results in various studies related to its anticancer, antimicrobial, and anti-inflammatory properties. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.

Orientations Futures

There are several future directions for the study of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate. Some of these include:

1. Further studies to elucidate the mechanism of action of this compound.

2. Development of more efficient synthesis methods for this compound.

3. Investigation of the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems.

4. Studies to evaluate the potential use of this compound in combination with other drugs for the treatment of cancer, microbial infections, and inflammatory disorders.

5. Investigation of the potential use of this compound in other fields such as materials science and environmental science.

Conclusion:

In conclusion, this compound is a chemical compound that has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions. Further studies are needed to fully understand the potential applications of this compound in medicinal chemistry and other fields.

Méthodes De Synthèse

The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves the reaction between 5-(benzofuran-2-yl)isoxazol-3-ylmethanol and 4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Applications De Recherche Scientifique

- Recherche: Dans une étude, cinq nouveaux hybrides moléculaires hétérocycliques ont été synthétisés en combinant des motifs benzofurane et isoxazole. Ces composés ont été caractérisés et évalués pour leurs propriétés antituberculeuses et antibactériennes. Des outils de calcul ont prédit leur aptitude à agir comme médicament, leur toxicité et leurs cibles moléculaires potentielles .

Activité antimicrobienne

Efficacité antibactérienne à large spectre

En résumé, ce composé est prometteur dans la recherche antimicrobienne, en particulier en tant qu'agent antituberculeux et candidat antibactérien à large spectre. Sa structure unique et son potentiel d'optimisation des pistes en font un domaine passionnant pour de nouvelles recherches . Les chercheurs peuvent approfondir son SAR et explorer des modifications pour affiner ses propriétés en fonction d'applications spécifiques. 🌟

Safety and Hazards

The safety and hazards of benzofuran compounds depend on their specific structure and usage. It’s important to handle these compounds with care and follow the safety guidelines provided by the manufacturer or supplier.

Propriétés

IUPAC Name |

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO6/c24-16-11-21(28-18-8-4-2-6-15(16)18)22(25)26-12-14-10-20(29-23-14)19-9-13-5-1-3-7-17(13)27-19/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCAARDTLZUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)

![N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2424641.png)

![N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2424652.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2424656.png)